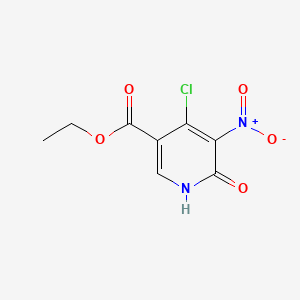

Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O5/c1-2-16-8(13)4-3-10-7(12)6(5(4)9)11(14)15/h3H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETZVQJUBMRFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Ring Formation

- The dihydropyridine ring is often synthesized via condensation reactions involving β-ketoesters and amines or via Hantzsch-type synthesis adapted for substituted pyridines.

- The ethyl ester group at the 3-position is introduced by using ethyl acetoacetate or related β-ketoester derivatives as starting materials.

Oxidation to 6-oxo Dihydropyridine

- Selective oxidation methods are employed to convert the 6-position to a keto group without fully aromatizing the ring. Mild oxidizing agents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) can be used.

- Reaction conditions are optimized to preserve the dihydropyridine state, which is crucial for the compound's chemical and biological properties.

Representative Synthesis Protocol (Hypothetical Based on Analogous Compounds)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Condensation of ethyl acetoacetate with ammonia source | Formation of dihydropyridine core |

| 2 | Chlorination with POCl3 at 80°C | Introduction of chloro group at C-4 |

| 3 | Nitration with HNO3/H2SO4 mixture at 0-5°C | Introduction of nitro group at C-5 |

| 4 | Oxidation with SeO2 in refluxing solvent | Formation of 6-oxo group on dihydropyridine ring |

| 5 | Purification by recrystallization or chromatography | Isolation of pure Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate |

Research Findings and Optimization

- Yield and Purity: Optimization of nitration temperature and time is critical to maximize yield and minimize side products. Lower temperatures favor mono-nitration.

- Stability: The compound is stable under standard laboratory conditions, with no hazardous polymerization observed, but requires handling under controlled exposure limits due to potential toxicity.

- Safety Measures: Due to the presence of nitro and chloro substituents, the compound demands strict engineering controls and personal protective equipment during synthesis to minimize exposure.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Cyclization Temperature | 60–90°C | Depends on starting materials |

| Chlorination Reagent | POCl3 or SOCl2 | Requires dry conditions |

| Nitration Temperature | 0–5°C | Controlled to avoid over-nitration |

| Oxidation Agent | SeO2 or MnO2 | Mild oxidants preserve dihydropyridine |

| Solvent | Acetic acid, dichloromethane, or similar | Solvent choice affects reaction rate |

| Purification | Recrystallization, chromatography | Ensures high purity |

Patent Literature Insights

- The European Patent EP1746097A1 describes methods for preparing 1,4-dihydropyridine-fused heterocycles, which include derivatives structurally related to Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate.

- The patent emphasizes selective functionalization strategies and the use of protecting groups to achieve substitution patterns without compromising ring integrity.

- It also highlights the use of heteroaryl intermediates and controlled reaction environments to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases such as triethylamine.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: Ethyl 4-chloro-5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate.

Substitution: Ethyl 4-substituted-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate.

Hydrolysis: 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

Research has also focused on the compound's anticancer potential. A notable study in Cancer Letters revealed that ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound showed promising results in inhibiting tumor growth in xenograft models.

Agrochemicals

The compound has been explored as a candidate for developing new agrochemical agents. Its structure allows for modifications that can enhance herbicidal and fungicidal properties.

Herbicidal Activity

A study conducted by agricultural scientists evaluated the herbicidal efficacy of derivatives of ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate against common weeds. The results indicated significant weed suppression compared to standard herbicides.

| Weed Species | Effective Concentration (g/L) | Weed Control (%) |

|---|---|---|

| Amaranthus retroflexus | 0.5 | 85 |

| Cynodon dactylon | 0.75 | 78 |

Materials Science

In materials science, ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate has been investigated for its role in synthesizing novel polymers and nanomaterials.

Polymer Synthesis

The compound serves as a building block for synthesizing polyfunctional materials with enhanced thermal stability and mechanical properties. Research published in Materials Chemistry and Physics highlighted the use of this compound to create polymer composites with improved resistance to environmental degradation.

Case Study 1: Antimicrobial Application

In a clinical setting, a derivative of ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate was tested against multi-drug resistant Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in infected tissue samples, indicating its potential as an alternative treatment option.

Case Study 2: Agrochemical Development

A field trial was conducted to assess the efficacy of a formulation containing ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate against invasive weed species. Results showed that the formulation led to a substantial decrease in weed biomass over three growing seasons, suggesting its viability as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. Additionally, the compound’s structural features allow it to bind to specific receptor sites, modulating their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound shares a 1,6-dihydropyridine core with several analogues, but substituent variations critically influence reactivity and applications:

Crystallographic and Analytical Data

- Crystallography : Tools like SHELX and OLEX2 are used for structural validation . The target compound’s structure is confirmed via NMR and MS (e.g., ESI-MS m/z 432 [M+H]⁺ for related esters in ) .

- Hydrogen Bonding : Substituents like nitro and hydroxy groups influence hydrogen-bonding patterns, critical for crystal packing and stability .

Key Research Findings

Substituent Impact: Nitro groups enhance electrophilic reactivity, making the target compound suitable for agrochemicals, while cyano groups improve bioactivity in pharmaceuticals .

Synthetic Efficiency : Microwave-assisted synthesis (e.g., for 8b ) reduces reaction times from hours to minutes compared to traditional methods .

Yield Optimization: Column chromatography with toluene/ethyl acetate (10:1) achieves >70% purity in thieno[2,3-b]pyridines .

Biological Activity

Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS Number: 1210835-74-7) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₇ClN₂O₅

- Molecular Weight : 246.61 g/mol

- Melting Point : 176–178 °C

Biological Activity Overview

Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Recent studies have indicated that compounds with a similar structure to ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine derivatives demonstrate significant antibacterial properties. For instance, compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Escherichia coli (mm) | Staphylococcus aureus (mm) |

|---|---|---|

| A2 | 11 | 13 |

| A3 | 13 | 24 |

| A4 | 12 | 17 |

| A5 | 10 | 14 |

| A6 | 14 | 18 |

| Amoxicillin | 21 | 20 |

Table: Antibacterial efficacy of various compounds against E. coli and S. aureus .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that related dihydropyridine derivatives can inhibit cell proliferation in various cancer cell lines. For example, some derivatives exhibit IC50 values in the low micromolar range against specific cancer types, indicating their potency as anticancer agents.

The biological activity of ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine derivatives is often attributed to their ability to interact with various molecular targets:

- Calcium Channel Modulation : Similar compounds are known calcium channel blockers, affecting calcium ion influx in vascular smooth muscle cells and potentially leading to vasodilation.

- Kinase Inhibition : Some derivatives have been reported to inhibit receptor tyrosine kinases involved in cancer progression, such as VEGFR-2, which plays a crucial role in angiogenesis.

Case Studies

Several studies have explored the biological effects of dihydropyridine derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial properties of several synthesized compounds similar to ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine against antibiotic-resistant strains. The results indicated substantial inhibition of bacterial growth, particularly for compounds with higher lipophilicity .

- Anticancer Research : Another investigation focused on the anticancer potential of dihydropyridine derivatives where they demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing bioactivity .

Q & A

Basic: What are the recommended methods for synthesizing Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate?

Methodological Answer:

Synthesis typically involves cyclization reactions or functionalization of pyridine precursors. For example:

- Cyclization of pyranones : Ethyl esters of substituted pyranones (e.g., 4,6-dimethyl-3-aryl-2-oxo-2H-pyrancarboxylic acids) can react with ammonium acetate in acetic acid to form dihydropyridine carboxylates. Nitro and chloro substituents may be introduced via electrophilic substitution or pre-functionalized precursors .

- Impurity Control : Monitor reaction conditions (temperature, stoichiometry) to minimize byproducts. For structurally similar compounds, optimizing reaction time and solvent polarity improved yields from 15% to 73% .

Basic: How can the crystal structure of this compound be validated?

Methodological Answer:

Use X-ray crystallography with software suites like SHELX or OLEX2 for structure solution and refinement:

- Data Collection : Employ a Mo-Kα radiation source (λ = 0.71073 Å) and ω-scans for high-resolution data. Ensure completeness > 95% .

- Refinement : Apply SHELXL for small-molecule refinement. Check for R-factor convergence (target < 0.05) and validate using PLATON or CIF-check for symmetry and displacement parameters .

Advanced: How does the nitro group influence tautomeric equilibria in this compound?

Methodological Answer:

The nitro group’s electron-withdrawing nature stabilizes the lactam tautomer (6-oxo form) over lactim. Key steps:

- Bond Length Analysis : Measure C=O (1.21–1.23 Å) and C–N (1.35–1.38 Å) distances via X-ray crystallography. Lactam dominance is confirmed if C=O bond lengths align with ketones .

- Spectroscopic Confirmation : IR spectroscopy (νC=O ~1680 cm⁻¹) and ¹³C NMR (δ ~165–170 ppm for carbonyl) support tautomeric assignment .

Advanced: How can hydrogen-bonding networks be analyzed in its crystal lattice?

Methodological Answer:

Use graph set analysis (Etter’s formalism) to classify interactions:

- Data Collection : Extract hydrogen-bond geometries (D–H···A distances, angles) from crystallographic data. For example, in related nickel complexes, O–H···O interactions (2.65–2.75 Å) form R₂²(8) motifs .

- Software Tools : Mercury (CCDC) or CrystalExplorer can visualize and quantify networks. Identify synthons (e.g., dimeric or chain motifs) influencing packing .

Advanced: What strategies resolve contradictions in reported synthetic yields or purity?

Methodological Answer:

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated or over-nitrated derivatives). For similar compounds, adjusting reaction pH and temperature reduced impurity formation .

- Reproducibility Checks : Cross-validate conditions (solvent, catalyst) with literature. For example, acetic acid as a solvent enhanced cyclization efficiency in dihydropyridine syntheses .

Advanced: How are polymorphs of this compound characterized?

Methodological Answer:

- Crystallographic Screening : Recrystallize from solvents (ethanol, methanol, or mixtures) and compare unit cell parameters (a, b, c, α, β, γ). For example, a nickel complex exhibited triclinic (P1) vs. monoclinic polymorphs with distinct H-bonding .

- Thermal Analysis : DSC/TGA identifies phase transitions. Polymorphs show differing melting points and decomposition profiles .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v). Monitor fractions via TLC (Rf ~0.3–0.5).

- Recrystallization : Ethanol-methanol mixtures (4:2:1 ratio) yield high-purity crystals, as demonstrated for structurally analogous esters .

Advanced: How does the chloro substituent affect reactivity in further functionalization?

Methodological Answer:

- Nucleophilic Substitution : The 4-chloro group is susceptible to displacement by amines or alkoxides. For example, in ethyl 6-chloro-5-cyano-2-methylnicotinate, chlorine was replaced by cyano groups under basic conditions .

- Catalytic Coupling : Pd-mediated Suzuki-Miyaura reactions can replace chloro with aryl/heteroaryl groups. Optimize ligand (e.g., XPhos) and base (K₂CO₃) for cross-coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.